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(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone

adenosine A₃ receptor regioisomer SAR binding affinity

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a synthetic small-molecule building block comprising a 3-aminoazetidine ring linked via a carbonyl bridge to a 2-methoxypyridine core. With a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol, it belongs to the class of azetidine–pyridine hybrids that have garnered interest in medicinal chemistry for fragment-based lead discovery and kinase-targeted library design.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 2090950-73-3
Cat. No. B1476101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone
CAS2090950-73-3
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=O)N2CC(C2)N
InChIInChI=1S/C10H13N3O2/c1-15-9-4-7(2-3-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
InChIKeyCGNMWIMOYUYZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone (CAS 2090950-73-3): Structural and Procurement Baseline


(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a synthetic small-molecule building block comprising a 3-aminoazetidine ring linked via a carbonyl bridge to a 2-methoxypyridine core . With a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol, it belongs to the class of azetidine–pyridine hybrids that have garnered interest in medicinal chemistry for fragment-based lead discovery and kinase-targeted library design [1]. Its structural features—a strained four-membered azetidine ring, a hydrogen-bond-donating primary amine, and a methoxy-substituted pyridine—confer a distinct three-dimensional shape and electronic profile that differentiate it from the more common piperidine–pyridine or pyrrolidine–pyridine isosteres frequently encountered in screening collections [2].

1

Specific regioisomer for fragment-based discovery

2-methoxy-4-carbonyl pyridine geometry supports defined hydrogen-bond network in target binding sites.

2

3D shape diversity via azetidine core

Strained four-membered ring offers a puckered conformation distinct from piperidine or pyrrolidine isosteres.

3

Low predicted lipophilicity for high-concentration screens

Reported consensus log P of 0.11 aligns with fragment library rule-of-three guidelines.

Why Generic Azetidine–Pyridine Building Blocks Cannot Substitute for (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone


Simple replacement of (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone by a regioisomeric or ring-modified analog is not trivial because the precise positioning of the carbonyl bridge, the methoxy group, and the primary amine on the azetidine ring dictates both molecular recognition and physicochemical properties [1]. In fragment-based screening, altering the substitution pattern on the pyridine ring (e.g., moving from the 2-methoxy-4-carbonyl to the 2-methoxy-3-carbonyl or 6-methoxy-3-carbonyl isomer) can completely ablate binding affinity for a given target, as the spatial orientation of hydrogen-bond acceptors and donors shifts relative to the protein binding site [2]. Consequently, procurement decisions that ignore these subtle structural differences risk selecting a compound that cannot reproduce published biological results or SAR trends.

Target compound

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone
CAS 2090950-73-3

Common substitutes

3- or 6-methoxy regioisomers; piperidine or pyrrolidine ring analogs; amide-reversed derivatives

Regioisomer shift alters carbonyl/methoxy geometry and hydrogen-bonding, which may ablate target engagement observed in published SAR. Ring expansion to piperidine increases conformational flexibility, potentially reducing SAR clarity in fragment screens. Substitution without CAS verification risks procurement of an inactive analog.

Quantitative Differentiation Evidence for (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone vs. Closest Analogs


Regioisomeric Impact on Adenosine A₃ Receptor Binding Affinity

The 2-methoxy-4-carbonyl regioisomer present in (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is predicted to orient the pyridine nitrogen and methoxy oxygen in a geometry distinct from the 2-methoxy-3-carbonyl isomer, 1-(2-methoxypyridine-3-carbonyl)azetidin-3-amine. In adenosine A₃ receptor binding, a closely related analog from the same chemical series (BDBM50348174, CHEMBL1625681) displays a Ki of 2.30 nM in a [³H]PSB-11 displacement assay using human A₃ expressed in CHO cell membranes [1]. The 2-methoxy-4-carbonyl substitution pattern in the target compound positions the carbonyl oxygen approximately 1.2 Å further from the azetidine ring centroid than in the 3-carbonyl isomer, which would alter the hydrogen-bonding network with conserved residues such as His272 and Asn250 of the A₃ receptor [2]. Direct binding data for the target compound itself are not yet publicly available; however, the class-level inference is that the 4-carbonyl isomer may exhibit Ki values differing by >10-fold from the 3-carbonyl analog, based on the established sensitivity of adenosine receptor subtypes to pyridine substitution geometry.

A₃ receptor binding
Class-level inference
Predicted >10-fold Ki difference vs. 3-carbonyl regioisomer
Regioisomer identity critical for target engagement in adenosine receptor programs.
Closest series analog shows Ki 2.30 nM (human A₃); target compound data not yet reported.
adenosine A₃ receptor regioisomer SAR binding affinity

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

Computational prediction using the SwissADME platform indicates that (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone has a consensus log Pₒ/w of 0.11 and a topological polar surface area (TPSA) of 89.2 Ų [1]. In contrast, the 6-methoxy-3-carbonyl regioisomer, (3-aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone, yields a higher predicted log Pₒ/w of 0.45 and an identical TPSA [2]. The lower lipophilicity of the 4-carbonyl isomer may translate into improved aqueous solubility and reduced non-specific protein binding, both of which are advantageous in fragment-based screening cascades where high-concentration biochemical assays are employed.

Lipophilicity shift
Class-level inference
Δ log P = −0.34 (lower vs. 6-methoxy-3-carbonyl isomer)
Lower lipophilicity may support aqueous solubility in high-concentration fragment screens.
In silico consensus prediction; no experimental log P available.
lipophilicity TPSA drug-likeness

Ring-Strain and Conformational Pre-organization Relative to Piperidine Analogs

The azetidine ring in (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone exhibits a puckered conformation with a ring-puckering angle of approximately 29°, compared to the chair conformations of piperidine analogs which present a more diffuse spatial distribution of the amino group [1]. This conformational restriction reduces the entropic penalty upon binding to a protein pocket, potentially leading to improved affinity for targets that accommodate a rigid, V-shaped geometry. While direct binding comparisons to piperidine analogs are unavailable, the class-level principle of scaffold pre-organization supports the selection of azetidine-containing building blocks when targeting shallow, shape-defined binding sites such as those found in kinase hinge regions.

Conformational rigidity
Class-level inference
Azetidine ring-puckering angle ≈ 29°; limits accessible conformations to 1–2 states
Rigid scaffold supports more interpretable SAR in fragment-based hit triage.
DFT calculations; no crystallographic data for target compound.
ring strain conformational restriction scaffold hopping

Optimal Application Scenarios for (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone (CAS 2090950-73-3)


Adenosine A₃ Receptor Antagonist Lead Optimization

Based on the class-level adenosine A₃ binding data and regioisomeric SAR, (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a suitable core scaffold for developing novel A₃ antagonists, where the 2-methoxy-4-carbonyl geometry is expected to engage the orthosteric binding pocket in a manner distinct from the 3-carbonyl isomer [1]. Researchers should verify the CAS number (2090950-73-3) upon procurement to ensure the correct regioisomer is obtained, and conduct head-to-head binding assays against both A₃ and A₁ subtypes to quantify selectivity.

Fragment-Based Screening Library Design

The compound's low predicted log P (0.11), moderate TPSA (89.2 Ų), and rigid azetidine scaffold align with the 'rule-of-three' guidelines for fragment libraries [2]. Its unique 3D shape, conferred by the azetidine ring, increases scaffold diversity in fragment collections and may enable detection of novel binding modes not accessible to planar, aromatic fragments. Procurement for fragment libraries should prioritize purity ≥95% (typical commercial specification) to minimize false positives in high-concentration biochemical screens.

Kinase Hinge-Binder Scaffold Exploration

The methoxypyridine moiety in (3-aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a recognized hinge-binding motif for kinases, while the 3-aminoazetidine group provides a vector for extending into the solvent-exposed region or the ribose pocket [3]. The 4-carbonyl substitution pattern places the hinge-binding pyridine nitrogen in a geometry that may selectively target kinases with a small gatekeeper residue (e.g., Thr or Ala), offering a differentiation axis relative to the 3-carbonyl isomer that would be better suited for kinases with larger gatekeeper residues.

Application
Selection Property
Validation Focus
Adenosine receptor antagonist probe development
Regioisomer verification (CAS 2090950-73-3)
A₃ binding assay, selectivity vs. A₁ subtype
Fragment library diversification
Low predicted logP, rigid 3D scaffold
Solubility at screening concentrations, purity ≥95%
Kinase hinge-binder scaffold exploration
Methoxypyridine hinge motif, azetidine exit vector
Kinase panel selectivity, gatekeeper residue context
All applications require research-use verification. Head-to-head binding and solubility experiments recommended to confirm predicted behavior.
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